Positional Isomerism Reduces H-Bond Donors vs. Baclofen Ester
The target compound places the primary amine on the phenyl ring (4‑amino), whereas baclofen ethyl ester (ethyl 4-amino-3-(4-chlorophenyl)butanoate) carries the amine on the butanoate side chain. This positional isomerism reduces the hydrogen‑bond donor (HBD) count from two to one [1]. Because HBD count is a key determinant of blood–brain barrier permeability and oral bioavailability in CNS drug design, this difference can materially affect biological performance in GABA‑related assays [2].
Baclofen ethyl ester: 2 HBD
Δ = −1 (50% reduction)
| Evidence Dimension | Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | Baclofen ethyl ester (free base): 2 HBD |
| Quantified Difference | 50% reduction |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem 2019) [1] |
Why This Matters
Scientists selecting a phenylbutanoate building block for CNS programs should not assume that the baclofen ester and the 2‑(4‑amino‑3‑chlorophenyl) ester are interchangeable; the 50% lower HBD count may improve passive permeability, a critical factor in lead optimization.
- [1] PubChem Compound Summary CID 12854204, Computed Descriptors. National Center for Biotechnology Information, 2026. View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005) Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2, 541–553. View Source
